
Megalomicin C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Megalomicin C2 is a macrolide.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Megalomicin C2 exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound interferes with protein synthesis, similar to other macrolides like erythromycin. It binds to the 50S ribosomal subunit, inhibiting peptide elongation during translation .
- Efficacy : Studies have shown that this compound has minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.75 µg/mL against pathogens such as Staphylococcus aureus and Streptococcus pyogenes .
Antiparasitic Properties
This compound is particularly noted for its antiparasitic effects, especially against protozoan parasites.
- Targeted Parasites : It has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 of approximately 0.2 µg/mL. Additionally, it shows efficacy against Leishmania spp. and Plasmodium falciparum, with IC50 values ranging from 1 to 8 µg/mL depending on the species and life stage .
- Mechanism of Action : The antiparasitic effect is believed to be linked to the inhibition of vesicular transport within the Golgi apparatus of host cells, leading to under-sialylation of proteins essential for parasite survival . This mechanism may provide a novel approach to combat drug-resistant strains.
Antiviral Activity
Recent studies have revealed that this compound also possesses antiviral properties.
- Target Viruses : It has shown effectiveness against enveloped viruses, including human immunodeficiency virus type 1 (HIV-1), by inhibiting the processing of viral glycoproteins necessary for virion maturation .
- Research Findings : In vitro studies indicate that this compound can disrupt the replication cycle of several viruses by affecting protein trafficking within infected cells .
Case Studies
Several case studies highlight the practical applications of this compound:
- Chagas Disease Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in parasitemia in murine models infected with Trypanosoma cruzi. The compound was administered at doses that were well tolerated, indicating a favorable safety profile compared to conventional treatments .
- Antiviral Efficacy : In another study focusing on HIV-1, this compound effectively reduced viral load in infected cell cultures, showcasing its potential as an antiviral agent alongside traditional therapies .
Data Summary Table
Application | Target Organisms | IC50 Values (µg/mL) | Mechanism of Action |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 0.01 - 0.75 | Inhibition of protein synthesis |
Streptococcus pyogenes | |||
Antiparasitic | Trypanosoma cruzi | 0.2 | Inhibition of vesicular transport |
Plasmodium falciparum | 1 - 8 | ||
Leishmania spp. | 3 - 8 | ||
Antiviral | HIV-1 | Not specified | Disruption of glycoprotein processing |
Eigenschaften
Molekularformel |
C49H86N2O17 |
---|---|
Molekulargewicht |
975.2 g/mol |
IUPAC-Name |
[(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] propanoate |
InChI |
InChI=1S/C49H86N2O17/c1-18-34-49(13,59)42(57)26(5)38(54)24(3)22-47(11,68-36-21-33(51(16)17)39(55)29(8)61-36)43(66-46-40(56)32(50(14)15)20-25(4)60-46)27(6)41(28(7)45(58)63-34)65-37-23-48(12,67-31(10)52)44(30(9)62-37)64-35(53)19-2/h24-30,32-34,36-37,39-44,46,55-57,59H,18-23H2,1-17H3/t24-,25-,26+,27+,28-,29+,30+,32+,33-,34-,36+,37+,39+,40-,41+,42-,43-,44+,46+,47-,48-,49-/m1/s1 |
InChI-Schlüssel |
UAXBWJGWBJFVPK-ADJRBOKUSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)CC)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)CC)(C)OC(=O)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)CC)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.